

Domiodol for Pediatric Bronchopulmonary Diseases: A Review of Preclinical and Clinical Data

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Compound of Interest

Compound Name: Domiodol

Cat. No.: B1211878

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Application Notes

Domiodol is an organic iodinated compound that has been investigated for its mucolytic and expectorant properties in the management of bronchopulmonary diseases. The following information summarizes the available preclinical and clinical data, with a focus on its application in pediatric populations. It is important to note that the primary clinical trial in children was conducted in the late 1980s, and there is a lack of recent research on this compound.

Mechanism of Action

Domiodol's primary mechanism of action is understood to be as a mucolytic and expectorant agent.[1][2] Preclinical studies suggest that it increases the secretion of respiratory tract fluid and enhances ciliary function, which aids in the clearance of mucus.[3][4] The compound has been shown to reduce the viscosity of sputum, a key factor in its therapeutic effect.[3][4] Some sources have proposed that **Domiodol** may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities; however, these mechanisms are not as well-documented in the context of its respiratory effects.[5]

Pharmacokinetics

Following oral administration, **Domiodol** is absorbed and distributed to various tissues. Its metabolism is thought to occur primarily in the liver, with subsequent excretion of inactive metabolites via the kidneys.[5]

Clinical Efficacy in Children

A key study on the use of **Domiodol** in children with acute or acute-on-chronic bronchopulmonary diseases was a double-blind, placebo-controlled clinical trial.[6] This study demonstrated that **Domiodol** was effective in reducing symptoms such as cough and sputum viscosity.[6] Additionally, improvements in certain respiratory function parameters, specifically vital capacity and peak expiratory flow rate, were observed in the **Domiodol**-treated group compared to placebo.[6]

Safety Profile in Children

In the pediatric clinical trial, **Domiodol** was well-tolerated, with no reported clinical side effects.[6] Importantly, the study found no changes in thyroid hormone or thyroid-stimulating hormone levels, a relevant safety consideration for an iodine-containing compound.[6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pediatric clinical trial of **Domiodol**.

Parameter	Domiodol Group	Placebo Group	p-value	Reference
Patient Population				
Number of Patients	15	15	N/A	[6]
Mean Age (years)	9.33 ± 2.57	9.33 ± 2.57	N/A	[6]
Dosage Regimen				
Dose	0.5 mg/kg	N/A	N/A	[6]
Frequency	Three times daily	N/A	N/A	[6]
Duration	14 days	N/A	N/A	[6]
Symptom Improvement				
Cough	Significant reduction	No significant change	< 0.05	[6]
Sputum Viscosity	Significant reduction	No significant change	< 0.05	[6]
Difficulty in Sputum Expectoration	Significant reduction	No significant change	< 0.05	[6]
Spirometric Measures				
Vital Capacity	Improved	No significant change	< 0.05	[6]
Peak Expiratory Flow Rate	Improved	No significant change	< 0.05	[6]
Forced Expiratory	No significant difference	No significant difference	N/A	[6]

Volume in 1s
(FEV1)

Experimental Protocols

Pediatric Clinical Trial Protocol (Summary)

This protocol is a summary based on the available information from the 1988 clinical trial.[\[6\]](#)

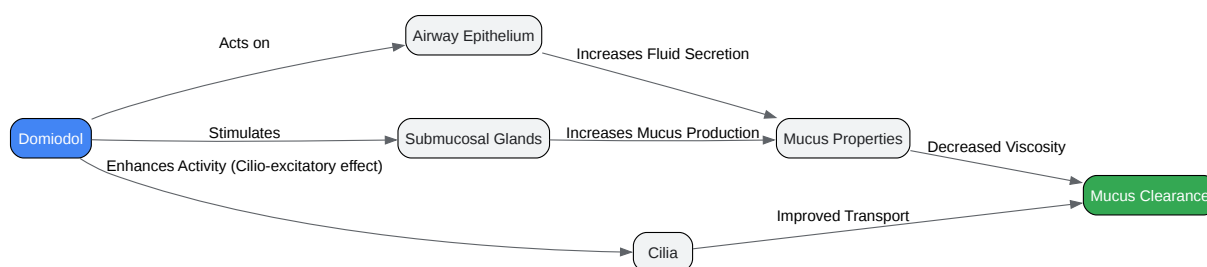
- Study Design: Double-blind, placebo-controlled, randomized clinical trial.
- Participants: 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute exacerbations of chronic bronchitis.
- Intervention:
 - Treatment Group (n=15): **Domiodol** administered orally at a dose of 0.5 mg/kg, three times a day for 14 days.
 - Control Group (n=15): Placebo administered orally on the same schedule.
- Assessments:
 - Subjective Symptoms: Cough, sputum viscosity, difficulty in raising sputum, and sputum characteristics were assessed semi-quantitatively at baseline and throughout the study period.
 - Respiratory Function: Spirometric measurements including vital capacity, peak expiratory flow rate, and FEV1 were performed.
 - Safety: Clinical side effects were monitored, and levels of thyroid hormone and thyroid-stimulating hormone were measured.
- Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the **Domiodol** and placebo groups.

Preclinical Animal Study Protocol for Mucolytic Activity (Summary)

This protocol is a generalized summary based on pharmacological studies.^{[3][4]}

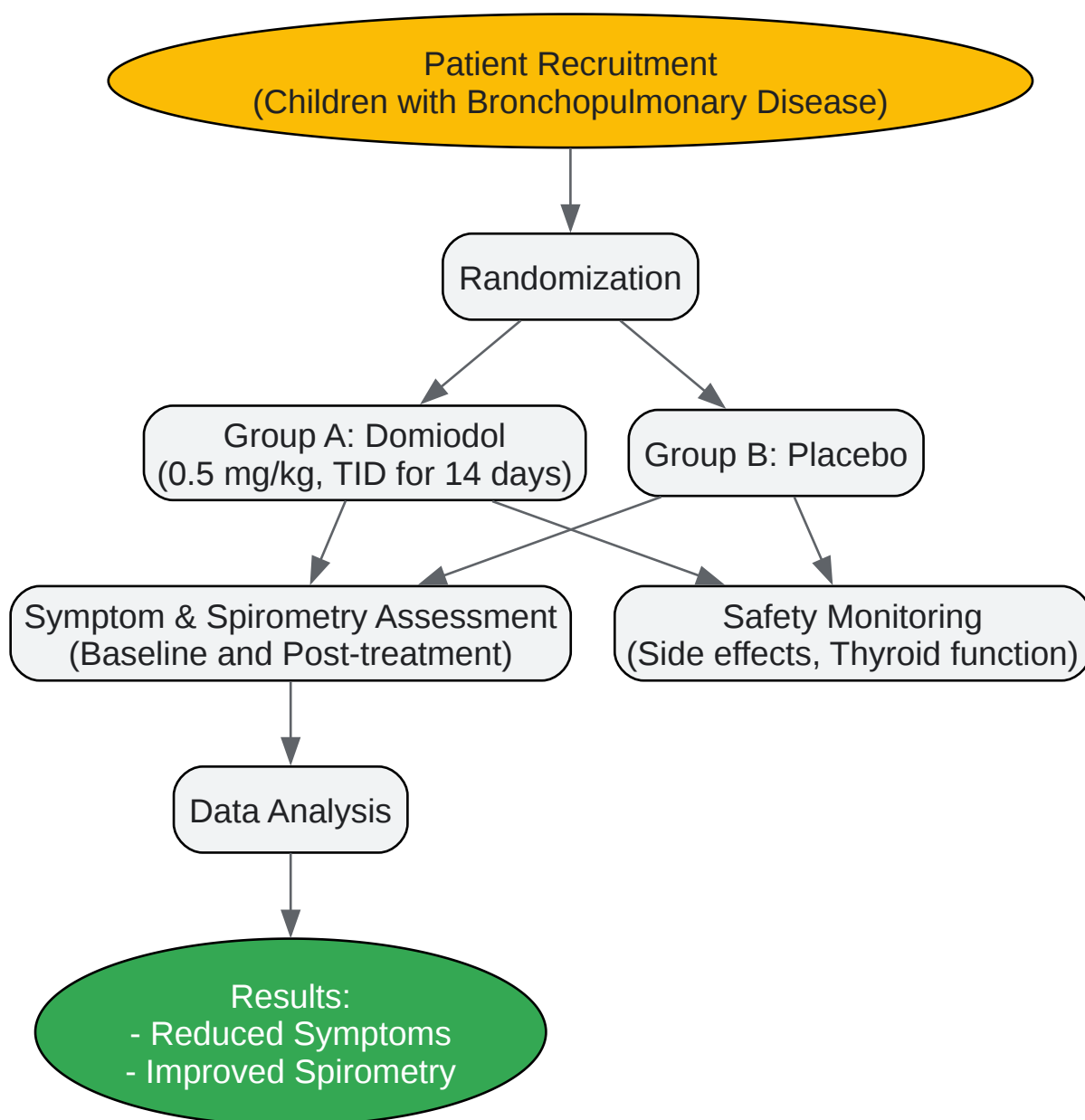
- Animal Model: Rabbits with subacute bronchitis induced by exposure to sulfur dioxide (SO₂) gas.
- Objective: To evaluate the effect of **Domiodol** on sputum viscosity.
- Methodology:
 - Induce subacute bronchitis in rabbits through controlled, long-term exposure to SO₂ gas.
 - Collect sputum samples from the animals.
 - Administer **Domiodol** orally at varying doses (e.g., 50 and 100 mg/kg).
 - Collect post-treatment sputum samples.
 - Measure the viscosity of the sputum samples.
 - Analyze the correlation between the decrease in viscosity and the content of dry matter, protein, and polysaccharides in the sputum.
- Outcome Measures:
 - Percentage decrease in sputum viscosity.
 - Correlation of viscosity changes with sputum composition.

Visualizations



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Caption: Proposed mechanism of **Domiodol**'s mucolytic and expectorant action.



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Caption: Workflow of the pediatric clinical trial for **Domiodol**.

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